molecular formula C10H8BrN3 B1464718 6-(2-Bromophenyl)pyrimidin-4-amine CAS No. 1251339-27-1

6-(2-Bromophenyl)pyrimidin-4-amine

Cat. No.: B1464718
CAS No.: 1251339-27-1
M. Wt: 250.09 g/mol
InChI Key: DCPITJMDMBNDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Bromophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenyl)pyrimidin-4-amine typically involves the following steps:

    Bromination: The starting material, 2-aminopyrimidine, undergoes bromination to introduce a bromine atom at the 6-position of the pyrimidine ring.

    Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 2-bromoaniline under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and reduce by-product formation .

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

6-(2-Bromophenyl)pyrimidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Bromophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Bromophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

6-(2-bromophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPITJMDMBNDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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